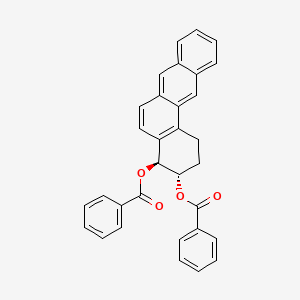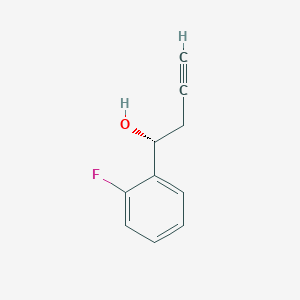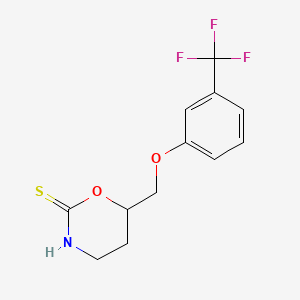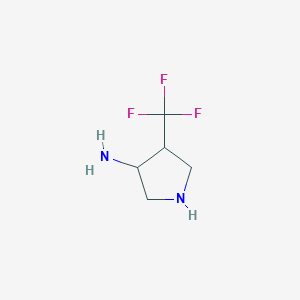![molecular formula C49H50N2O10 B13418282 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester is a complex organic compound with the molecular formula C49H50N2O10 and a molecular weight of 826.93 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as esters, acetyl groups, and benzyl ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranosyl moiety using benzyl groups. This is followed by the acetylation of the 6-OH group. The tryptophan derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as the use of automated synthesizers and high-throughput screening, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include deprotected sugars, modified tryptophan derivatives, and various substituted benzyl ethers.
Scientific Research Applications
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester has several applications in scientific research:
Biology: The compound can be used in glycosylation studies to understand the role of sugar moieties in biological systems.
Industry: While not widely used industrially, the compound’s derivatives may find applications in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
- 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
Uniqueness
What sets 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester apart is its combination of multiple functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C49H50N2O10 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
methyl (2R)-3-[2-[(2S,3S,4S,5S,6S)-6-(acetyloxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-yl]-1H-indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C49H50N2O10/c1-33(52)56-32-42-44(57-28-34-17-7-3-8-18-34)46(58-29-35-19-9-4-10-20-35)47(59-30-36-21-11-5-12-22-36)45(61-42)43-39(38-25-15-16-26-40(38)50-43)27-41(48(53)55-2)51-49(54)60-31-37-23-13-6-14-24-37/h3-26,41-42,44-47,50H,27-32H2,1-2H3,(H,51,54)/t41-,42+,44+,45+,46-,47+/m1/s1 |
InChI Key |
MULCYESMRGEYCS-BGCVFVBSSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C3=CC=CC=C3N2)C[C@H](C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=C(C3=CC=CC=C3N2)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


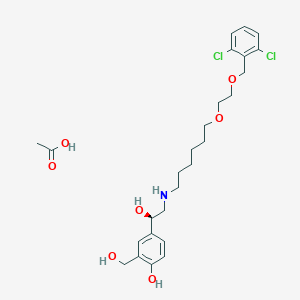
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
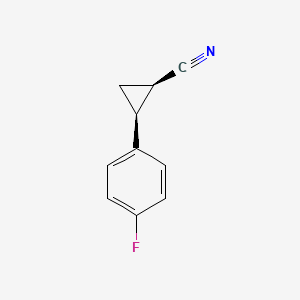
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
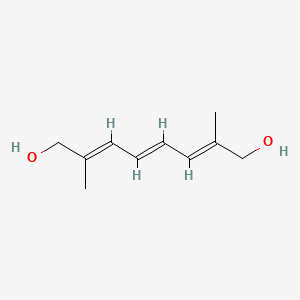
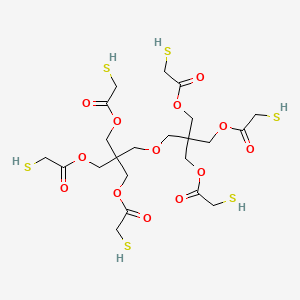
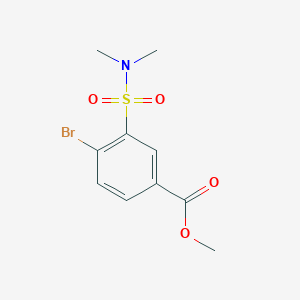
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
